molecular formula C6H12N2O4 B034628 N,N'-Dimethoxy-N,N'-dimethyloxamide CAS No. 106675-70-1

N,N'-Dimethoxy-N,N'-dimethyloxamide

Cat. No. B034628
Key on ui cas rn: 106675-70-1
M. Wt: 176.17 g/mol
InChI Key: OXSWGKZLVLVHIS-UHFFFAOYSA-N
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Patent
US06265434B1

Procedure details

A mixture of 48.0 g (0.49 mol) of N,O-dimethylhydroxylamine HCl in 250 mL of 3:2 v/v CH2Cl2/pyridine was cooled to −78° C. and treated with 17.4 mL (0.2 mol) of oxalyl chloride maintaining the internal temperature at less than −70° C. The resulting mixture was allowed to warm to rt and stirred for 20 h. The reaction was quenched with 250 mL of sat'd NaCl and the quenched mixture was extracted with 3×400 mL of CH2Cl2. The extracts were combined, dried over MgSO4 and concentrated. Recrystallization from 250 mL of methyl t-butyl ether afforded 24.28 g (69%) of the title compound: 1H NMR (500 MHz) δ 3.25 (s, 6H), 3.75 (s, 6H).
Name
N,O-dimethylhydroxylamine HCl
Quantity
48 g
Type
reactant
Reaction Step One
Name
CH2Cl2 pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].[C:6](Cl)(=[O:10])[C:7](Cl)=[O:8]>C(Cl)Cl.N1C=CC=CC=1>[CH3:2][N:3]([O:4][CH3:5])[C:7]([C:6]([N:3]([CH3:2])[O:4][CH3:5])=[O:10])=[O:8] |f:0.1,3.4|

Inputs

Step One
Name
N,O-dimethylhydroxylamine HCl
Quantity
48 g
Type
reactant
Smiles
Cl.CNOC
Name
CH2Cl2 pyridine
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.N1=CC=CC=C1
Step Two
Name
Quantity
17.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 250 mL of sat'd NaCl
EXTRACTION
Type
EXTRACTION
Details
the quenched mixture was extracted with 3×400 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from 250 mL of methyl t-butyl ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CN(C(=O)C(=O)N(OC)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.28 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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